molecular formula C10H12MnN2O6 B13137298 Manganese pidolate CAS No. 369630-79-5

Manganese pidolate

Katalognummer: B13137298
CAS-Nummer: 369630-79-5
Molekulargewicht: 311.15 g/mol
InChI-Schlüssel: FVAXVMXAPMGKTC-QHTZZOMLSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Manganese pidolate is a chemical compound formed by the combination of manganese and pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability and is often used in nutritional supplements to address manganese deficiencies. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme activation, bone formation, and the metabolism of carbohydrates, amino acids, and cholesterol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manganese pidolate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with pidolic acid. The reaction typically occurs in an aqueous solution, where the manganese salt and pidolic acid are mixed and allowed to react, forming this compound as a precipitate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form. The use of advanced purification techniques ensures that the this compound produced is of high quality and suitable for use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Manganese pidolate can undergo various chemical reactions, including:

    Oxidation: Manganese in the compound can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).

    Reduction: this compound can be reduced to lower oxidation states, depending on the reducing agents used.

    Substitution: The pidolate ligand can be substituted with other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed:

    Oxidation: Manganese dioxide (MnO2) and other higher oxidation state manganese compounds.

    Reduction: Lower oxidation state manganese compounds.

    Substitution: New coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Manganese pidolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and materials.

    Biology: Studied for its role in enzyme activation and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating manganese deficiencies and related disorders.

    Industry: Utilized in the production of nutritional supplements and as an additive in various industrial processes.

Wirkmechanismus

Manganese pidolate exerts its effects by providing bioavailable manganese, which is essential for the activation of various enzymes, including superoxide dismutase (SOD). SOD is an important antioxidant enzyme that protects cells from oxidative damage by neutralizing superoxide radicals. The pidolate ligand enhances the bioavailability of manganese, ensuring efficient absorption and utilization by the body.

Vergleich Mit ähnlichen Verbindungen

Manganese pidolate is unique due to its high bioavailability and stability compared to other manganese compounds. Similar compounds include:

    Manganese chloride: Less bioavailable and more prone to causing gastrointestinal irritation.

    Manganese sulfate: Commonly used in supplements but has lower bioavailability compared to this compound.

    Manganese gluconate: Another form of manganese supplement with moderate bioavailability.

This compound stands out due to its superior bioavailability and minimal side effects, making it a preferred choice for addressing manganese deficiencies.

Eigenschaften

CAS-Nummer

369630-79-5

Molekularformel

C10H12MnN2O6

Molekulargewicht

311.15 g/mol

IUPAC-Name

manganese(2+);(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI-Schlüssel

FVAXVMXAPMGKTC-QHTZZOMLSA-L

Isomerische SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mn+2]

Kanonische SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.